molecular formula C8H5BrN2O B13547722 5-Bromobenzimidazole-7-carbaldehyde CAS No. 1806517-12-3

5-Bromobenzimidazole-7-carbaldehyde

Cat. No.: B13547722
CAS No.: 1806517-12-3
M. Wt: 225.04 g/mol
InChI Key: ZBEJSSAMWQHONS-UHFFFAOYSA-N
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Description

5-Bromobenzimidazole-7-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzimidazole-7-carbaldehyde typically involves the bromination of benzimidazole derivatives. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, resulting in the brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzimidazole-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Bromobenzimidazole-7-carboxylic acid.

    Reduction: 5-Bromobenzimidazole-7-methanol.

    Substitution: 5-Aminobenzimidazole-7-carbaldehyde.

Scientific Research Applications

5-Bromobenzimidazole-7-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromobenzimidazole-7-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methyl-1H-benzimidazole
  • 5-Bromo-2-chloro-1H-benzimidazole
  • 5-Fluoro-1H-benzimidazole

Uniqueness

5-Bromobenzimidazole-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other benzimidazole derivatives.

Properties

CAS No.

1806517-12-3

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-1H-benzimidazole-4-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-4H,(H,10,11)

InChI Key

ZBEJSSAMWQHONS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C=O)N=CN2)Br

Origin of Product

United States

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